molecular formula C12H14BrNO B1286701 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 129790-06-3

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Katalognummer B1286701
CAS-Nummer: 129790-06-3
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: CJEMJEBPOSVJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline involved lithiation of 2-methylarylidene-tert-butylamines, formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen . These methods could potentially be adapted for the synthesis of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. For instance, the structure analysis of 7-Bromoquinolin-8-ol revealed that bromination occurred at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state due to intermolecular and weak intramolecular O-H...N hydrogen bonds . This suggests that the bromine atom in the 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one could also play a role in its molecular interactions and stability.

Chemical Reactions Analysis

Brominated quinoline derivatives can undergo various chemical reactions. For example, a compound with a similar structure underwent thermal rearrangement into quinazolin-2-aldehyde when heated, and it also rearranged into a 3-amino-2-quinolone derivative when heated with manganese(III) acetate in acetic acid . These reactions indicate that the bromine atom can act as a reactive site for further chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives can be influenced by the presence of substituents and the position of the bromine atom. The increased solubility and low fluorescence of BHQ, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, make it useful as a caging group for biological messengers . These properties suggest that 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one may also possess unique solubility and fluorescence characteristics that could be advantageous in biological applications.

Wissenschaftliche Forschungsanwendungen

Resonance Raman Characterization

The derivative 8-bromo-7-hydroxyquinolinyl group (BHQ) of 7-hydroxyquinoline, closely related to 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, exhibits unique properties in aqueous solutions. Resonance Raman spectroscopy was used to explore these properties, revealing insights into the ground-state species in various solutions, including their forms and tautomeric species (An et al., 2009).

Electrophilic Substitution Chemistry

The compound has been used in the field of organic synthesis, specifically in electrophilic substitution reactions. Lithiation of this compound followed by reaction with a range of electrophiles results in the formation of various substituted dihydroquinolinones, demonstrating its versatility in organic synthesis (Bouclé Sébastien et al., 2010).

Photochromic Applications

In the development of photochromic materials, derivatives of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, such as halogen-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], have been investigated. Their thermal and photo-induced isomerization properties were studied using NMR and UV spectroscopy (Voloshin et al., 2008).

Photolabile Protecting Group

This compound's derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their photochemistry. BHQ serves as a photolabile protecting group for carboxylic acids, demonstrating effectiveness in single and multiphoton-induced photolysis, useful in biological applications (Fedoryak & Dore, 2002).

Eigenschaften

IUPAC Name

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMJEBPOSVJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601404
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

129790-06-3
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (210 mg, 0.83 mmol) and K2CO3 (335 mg, 2.42 mmol) were taken up in DMF (5 mL). Iodomethane (0.15 mL, 2.4 mmol) was added and the resulting mixture was stirred for 18 h. Water was added, and the resulting solids were filtered and washed with additional water to provide crude 7-bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one that was used without further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
335 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.